

# Application Notes and Protocols for CRISPR/Cas9 Mediated SHIP2 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ship2-IN-1 |           |
| Cat. No.:            | B2391551   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

SH2-containing inositol 5'-phosphatase 2 (SHIP2), encoded by the INPPL1 gene, is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. By converting phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2), SHIP2 modulates a wide array of cellular processes, including cell growth, proliferation, migration, and apoptosis. Dysregulation of SHIP2 has been implicated in various diseases, including cancer, diabetes, and obesity, making it an attractive therapeutic target. This document provides detailed application notes and protocols for the CRISPR/Cas9-mediated editing of the SHIP2 gene, offering a powerful tool for studying its function and for the development of novel therapeutic strategies.

# **Signaling Pathway**

SHIP2 plays a pivotal role in the PI3K/Akt signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger PIP3. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a multitude of cellular functions. SHIP2 counteracts this process by dephosphorylating PIP3 at the 5' position, thereby attenuating the signaling cascade.





Click to download full resolution via product page

Caption: The SHIP2 signaling pathway.

# **Experimental Protocols**



# Protocol 1: sgRNA Design and Vector Construction for SHIP2 Knockout

This protocol describes the design of single guide RNAs (sgRNAs) targeting the human INPPL1 (SHIP2) gene and their cloning into a lentiviral CRISPR/Cas9 vector.

#### 1.1. sgRNA Design:

- Identify the target gene: Human INPPL1 (Gene ID: 3636).
- Use a publicly available sgRNA design tool (e.g., GenScript's gRNA design tool, CHOPCHOP) to identify potent and specific sgRNA sequences targeting the initial exons of INPPL1 to ensure a functional knockout.
- Select at least two to three sgRNAs with high on-target scores and low predicted off-target effects.

Validated sgRNA Sequences for Human INPPL1 (SHIP2):

| sgRNA ID  | Target Sequence (5'-3')       | Exon |
|-----------|-------------------------------|------|
| SHIP2-sg1 | GCTGGAGGAGAACGAGGC<br>GG      | 2    |
| SHIP2-sg2 | GCGGCTGCCGCTGGAGGA<br>GA      | 2    |
| SHIP2-sg3 | CACCGGCTGGAGGAGAACG<br>AGGCGG | 2    |

#### 1.2. Vector Construction:

- Select a suitable lentiviral CRISPR/Cas9 vector (e.g., lentiCRISPRv2, Addgene plasmid #52961). This vector expresses both Cas9 and the sgRNA.
- Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the BsmBI restriction site of the lentiCRISPRv2 vector.



- Anneal the complementary oligonucleotides to form double-stranded DNA fragments.
- Digest the lentiCRISPRv2 vector with the BsmBI restriction enzyme.
- Ligate the annealed sgRNA oligonucleotides into the digested vector using T4 DNA ligase.
- Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
- Verify the correct insertion of the sgRNA sequence by Sanger sequencing.



Click to download full resolution via product page

Caption: Workflow for sgRNA design and vector construction.



# Protocol 2: Lentivirus Production and Transduction of Target Cells

This protocol details the production of lentiviral particles and their use to transduce target cells for stable SHIP2 knockout.[1]

#### 2.1. Lentivirus Production:

- Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
- Co-transfect the HEK293T cells with the lentiCRISPRv2-SHIP2-sgRNA plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
- Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 μm filter.
- (Optional) Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.

#### 2.2. Lentiviral Transduction:

- Seed the target cells (e.g., MDA-MB-231 breast cancer cells) in a 6-well plate.
- On the following day, infect the cells with the lentiviral particles at a desired multiplicity of infection (MOI) in the presence of polybrene (8 μg/mL).
- Incubate the cells for 24-48 hours.
- Replace the virus-containing medium with fresh complete medium.
- Begin selection with puromycin (1-10 μg/mL; concentration to be determined by a kill curve for the specific cell line) 48 hours post-transduction.
- Expand the puromycin-resistant cells to establish a stable SHIP2 knockout cell line.

## **Protocol 3: Validation of SHIP2 Knockout**



This protocol describes the methods to confirm the successful knockout of the SHIP2 gene at the protein level.

#### 3.1. Western Blotting:

- Lyse the stable SHIP2 knockout and control cells in RIPA buffer supplemented with protease inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate 20-30 μg of protein from each sample by SDS-PAGE on an 8-10% polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against SHIP2 (e.g., from Cell Signaling Technology) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Quantitative Analysis of SHIP2 Protein Expression:

| Cell Line  | Treatment       | SHIP2 Protein<br>Level (Normalized<br>to Control) | Reference |
|------------|-----------------|---------------------------------------------------|-----------|
| MDA-MB-231 | shRNA knockdown | ~25%                                              | [2]       |
| HUVECs     | shRNA knockdown | ~25%                                              |           |



# Phenotypic Assays Protocol 4: Cell Migration and Invasion Assays

These assays are used to assess the impact of SHIP2 knockout on the migratory and invasive potential of cancer cells.[2][3]

#### 4.1. Transwell Migration Assay:

- Seed serum-starved SHIP2 knockout and control cells in the upper chamber of a Transwell insert (8 µm pore size).
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Incubate for 16-24 hours.
- Remove non-migrated cells from the upper surface of the membrane.
- Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
- Count the number of migrated cells in several random fields under a microscope.

#### 4.2. Matrigel Invasion Assay:

- Coat the Transwell inserts with a layer of Matrigel.
- Follow the same procedure as the migration assay (Protocol 4.1). The Matrigel serves as an extracellular matrix barrier that cells must degrade to invade.

#### Quantitative Data on Phenotypic Changes:

| Cell Line  | Assay     | Effect of SHIP2<br>Knockdown/Inhibiti<br>on | Reference |
|------------|-----------|---------------------------------------------|-----------|
| MDA-MB-231 | Migration | Decreased                                   | [2]       |
| MDA-MB-231 | Invasion  | Decreased                                   | [2]       |
| MDA-MB-231 | Apoptosis | Increased                                   | [4]       |



### **Protocol 5: In Vivo Tumorigenesis Assay**

This assay evaluates the effect of SHIP2 knockout on tumor growth and metastasis in an animal model.[5]

- Inject SHIP2 knockout and control cancer cells (e.g., 1 x 10<sup>6</sup> cells) into the mammary fat pads of immunodeficient mice (e.g., NOD/SCID).
- Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
- At the end of the experiment, excise the tumors and measure their weight.
- Examine distant organs, such as the lungs, for metastatic lesions.

Quantitative Data on In Vivo Tumor Growth:

| Cell Line  | Animal Model | Effect of SHIP2<br>Knockdown        | Reference |
|------------|--------------|-------------------------------------|-----------|
| MDA-MB-231 | Nude Mice    | Reduced tumor growth and metastasis | [5]       |

# Signaling Pathway Analysis Protocol 6: Quantification of PI(3,4,5)P3 and PI(3,4)P2 Levels

This protocol describes the use of ELISA-based kits to measure the intracellular levels of PIP3 and PI(3,4)P2.[6][7]

- Culture SHIP2 knockout and control cells to the desired confluency.
- Stimulate the cells with a growth factor (e.g., EGF or insulin) for a defined period.
- Lyse the cells and extract the lipids according to the manufacturer's protocol of the ELISA kit (e.g., Echelon Biosciences).
- Perform the competitive ELISA to quantify the levels of PIP3 and PI(3,4)P2.



• Normalize the lipid levels to the total protein concentration of the cell lysate.

# **Off-Target Analysis**

It is crucial to assess the potential off-target effects of the CRISPR/Cas9 system.

#### 7.1. In Silico Prediction:

Use online tools to predict potential off-target sites for the selected sgRNAs.

#### 7.2. Experimental Validation:

- Targeted Sequencing: Amplify and sequence the top predicted off-target sites to check for indels.
- Unbiased Methods: For a more comprehensive analysis, consider using methods like GUIDE-seq, Digenome-seq, or whole-genome sequencing to identify off-target mutations genome-wide.[8][9]



Click to download full resolution via product page

Caption: Overall experimental workflow for SHIP2 gene editing.



### Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize CRISPR/Cas9 technology to edit the SHIP2 gene. These tools will facilitate a deeper understanding of SHIP2's role in health and disease and aid in the development of novel therapeutic interventions targeting this important signaling molecule. Careful experimental design, including thorough validation and off-target analysis, is essential for generating reliable and reproducible results.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Upregulation of SHIP2 participates in the development of breast cancer via promoting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. echelon-inc.com [echelon-inc.com]
- 7. PI(3,4)P2 Mass ELISA Echelon Biosciences [echelon-inc.com]
- 8. Off-target effects in CRISPR/Cas9 gene editing PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- To cite this document: BenchChem. [Application Notes and Protocols for CRISPR/Cas9
   Mediated SHIP2 Gene Editing]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b2391551#crispr-cas9-mediated-ship2-gene-editing-techniques]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com